An In-depth Technical Guide to 2,4-Dichloro-6-methylphenol: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 2,4-Dichloro-6-methylphenol: Properties, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 2,4-dichloro-6-methylphenol (CAS No. 1570-65-6), a significant compound in various industrial and research applications. Designed for chemists, researchers, and drug development professionals, this document delves into the molecule's core chemical properties, molecular structure, a validated synthesis protocol, and detailed methods for its analytical characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring a deep and practical understanding of the subject matter.
Introduction and Core Properties
2,4-Dichloro-6-methylphenol is a substituted phenolic compound characterized by its potent antimicrobial properties.[1] This activity has led to its widespread use as an antiseptic, disinfectant, and preservative in personal care products, soaps, and industrial formulations.[1] Its efficacy stems from its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.[1] Structurally, it is a derivative of o-cresol (2-methylphenol) with two chlorine atoms substituted on the aromatic ring. These halogen substituents significantly modulate the compound's chemical properties, including its acidity, reactivity, and biological activity, compared to the parent phenol or cresol molecules.
Physicochemical and Identity Data
The fundamental properties and identifiers of 2,4-dichloro-6-methylphenol are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2,4-dichloro-6-methylphenol | [2][3] |
| CAS Number | 1570-65-6 | [2][3][4][5][6] |
| Molecular Formula | C₇H₆Cl₂O | [1][2][3][4] |
| Molecular Weight | 177.03 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder/solid | [1] |
| Melting Point | ~50 °C | [7] |
| Boiling Point | 225-231 °C | [6][7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |
| InChI Key | WJQZZLQMLJPKQH-UHFFFAOYSA-N | [2][3][4] |
| SMILES | CC1=CC(=CC(=C1O)Cl)Cl | [2] |
Molecular Structure
The structure of 2,4-dichloro-6-methylphenol consists of a benzene ring functionalized with a hydroxyl group (-OH) at position 1, a methyl group (-CH₃) at position 2, and two chlorine atoms (-Cl) at positions 4 and 6. The hydroxyl and methyl groups are ortho to each other, a configuration derived from its precursor, o-cresol.
Caption: Molecular structure of 2,4-dichloro-6-methylphenol.
Synthesis and Purification
The most common laboratory and industrial synthesis of 2,4-dichloro-6-methylphenol involves the direct electrophilic chlorination of o-cresol. Sulfuryl chloride (SO₂Cl₂) is a preferred chlorinating agent as it is a liquid that is easier to handle than chlorine gas and produces gaseous byproducts (SO₂ and HCl), simplifying workup. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to enhance the electrophilicity of the chlorinating agent.
Synthesis Workflow
The overall process involves the controlled addition of the chlorinating agent to the o-cresol substrate in the presence of a catalyst, followed by quenching, extraction, and purification.
Caption: Experimental workflow for the synthesis of 2,4-dichloro-6-methylphenol.
Detailed Synthesis Protocol
This protocol describes the chlorination of o-cresol (50 mmol scale) using sulfuryl chloride.
Materials:
-
o-Cresol (5.41 g, 50 mmol)
-
Sulfuryl chloride (SO₂Cl₂) (9.11 g, 5.4 mL, 67.5 mmol, 1.35 eq)
-
Aluminum chloride (AlCl₃, anhydrous) (250 mg)
-
Dichloromethane (DCM, anhydrous, 100 mL)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane (for extraction and recrystallization)
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add o-cresol (5.41 g) and anhydrous dichloromethane (100 mL). Stir until the solid dissolves.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (250 mg) to the solution.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Chlorination: Add sulfuryl chloride (5.4 mL) to the dropping funnel. Add the sulfuryl chloride dropwise to the stirred o-cresol solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and minimize the formation of over-chlorinated byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-water with stirring to quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). Causality Note: The bicarbonate wash neutralizes residual HCl and acidic byproducts.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Recrystallization
The crude product, a solid or oil, can be purified by recrystallization to obtain fine, white crystals.
Procedure:
-
Solvent Selection: A common solvent system for chlorophenols is a mixture of ethanol and water or hexane. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimum amount of hot hexane (or ethanol) and heat gently on a hot plate until the solid dissolves completely.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any remaining soluble impurities.[7][8]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove the last traces of solvent.
Analytical Characterization
Confirming the identity and purity of the synthesized 2,4-dichloro-6-methylphenol is critical. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Two singlets in the aromatic region (δ 7.0-7.5 ppm), one singlet for the methyl group (δ ~2.3 ppm), and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Six distinct signals in the aromatic region (δ 115-155 ppm) and one signal in the aliphatic region for the methyl carbon (δ ~16 ppm). |
| FTIR (cm⁻¹) | Broad O-H stretch (~3400), aromatic C-H stretch (~3050), C=C aromatic stretch (~1600, 1480), C-O stretch (~1230), C-Cl stretch (700-850). |
| Mass Spec (EI) | Molecular ion [M]⁺ peak at m/z 176, with characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ at 178, [M+4]⁺ at 180). Key fragments at m/z 161 ([M-CH₃]⁺), 141 ([M-Cl]⁺). |
Interpretation of Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR, the two aromatic protons are singlets because they have no adjacent protons to couple with. The chemical shifts are downfield due to the electron-withdrawing effects of the chlorine and hydroxyl groups. In ¹³C NMR, the number of signals confirms the molecular symmetry. Carbons bonded to electronegative atoms (O, Cl) will be shifted further downfield.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The broad peak around 3400 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the phenol. The peaks in the 750-850 cm⁻¹ region are indicative of the C-H out-of-plane bending for the 1,2,4,6-tetrasubstituted benzene ring pattern.[9]
-
Mass Spectrometry (MS): The most telling feature in the mass spectrum is the isotopic pattern of the molecular ion. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). A molecule with two chlorine atoms will exhibit a characteristic M:M+2:M+4 peak ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms. The fragmentation pattern helps confirm the structure; for instance, loss of a methyl radical is a common fragmentation pathway.
Analytical Protocol: Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the final product.
Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[5][10] Causality Note: The acidic modifier ensures the phenolic hydroxyl group is protonated, leading to sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm or 292 nm.[10]
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small amount of the purified product in the mobile phase to create a ~1 mg/mL solution. Inject onto the HPLC system. Purity is determined by the area percentage of the main peak.
Safety and Handling
2,4-Dichloro-6-methylphenol is a hazardous substance and must be handled with appropriate precautions.[2][11]
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Oral toxicity.[2][5][11] |
| Causes skin irritation | H315 | Can cause redness and irritation upon skin contact.[2][5][11] |
| Causes serious eye damage | H318 | Risk of serious damage to eyes.[2][5][11] |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract.[2][5][11] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[12]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If swallowed, rinse mouth and call a poison center or doctor.[11]
References
-
Thermo Scientific Alfa Aesar. (n.d.). 2,4-Dichloro-6-methylphenol, 98% 1 g. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-methylphenol. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2,4-dichloro-6-methyl-. Retrieved from the NIST WebBook [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
- Google Patents. (n.d.). Chlorination with sulfuryl chloride - US3920757A.
-
CAS Common Chemistry. (n.d.). 2,4-Dichloro-6-methylphenol. Retrieved from [Link]
-
ResearchGate. (2025). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]
-
Wang, L., Zhu, H., Ma, C., & Yan, Y. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Retrieved from [Link]
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